1-[(5-Bromopyridin-3-yl)methyl]-1H-pyrazol-4-amine
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Overview
Description
1-[(5-Bromopyridin-3-yl)methyl]-1H-pyrazol-4-amine is a heterocyclic compound that features both a pyrazole and a bromopyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-Bromopyridin-3-yl)methyl]-1H-pyrazol-4-amine typically involves the reaction of 5-bromopyridine-3-carbaldehyde with a suitable pyrazole derivative. One common method involves the use of sodium triacetoxyborohydride as a reducing agent in an organic solvent such as methanol or ethanol . The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-[(5-Bromopyridin-3-yl)methyl]-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The bromopyridine moiety can be oxidized to form corresponding pyridine N-oxides.
Reduction: The compound can be reduced to remove the bromine atom, yielding a pyridine derivative.
Substitution: The bromine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride are frequently used reducing agents.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives.
Scientific Research Applications
1-[(5-Bromopyridin-3-yl)methyl]-1H-pyrazol-4-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(5-Bromopyridin-3-yl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The bromopyridine moiety can bind to enzyme active sites or receptor binding pockets, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(5-Bromopyridin-3-yl)methanamine: This compound shares the bromopyridine moiety but lacks the pyrazole ring.
Methyl 1-(5-bromopyridin-2-yl)-5-(tert-butyl)-1H-pyrazole-4-carboxylate: This compound features a similar pyrazole ring but with different substituents.
Uniqueness
1-[(5-Bromopyridin-3-yl)methyl]-1H-pyrazol-4-amine is unique due to the combination of the bromopyridine and pyrazole moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H9BrN4 |
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Molecular Weight |
253.10 g/mol |
IUPAC Name |
1-[(5-bromopyridin-3-yl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C9H9BrN4/c10-8-1-7(2-12-3-8)5-14-6-9(11)4-13-14/h1-4,6H,5,11H2 |
InChI Key |
QXVMXDFKKPDOSG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=C1Br)CN2C=C(C=N2)N |
Origin of Product |
United States |
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